molecular formula C9H8FN B2862408 6-fluoro-3-methyl-1H-indole CAS No. 1011484-23-3

6-fluoro-3-methyl-1H-indole

Cat. No.: B2862408
CAS No.: 1011484-23-3
M. Wt: 149.168
InChI Key: BKFGKRQBSCLQNL-UHFFFAOYSA-N
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Description

6-Fluoro-3-methyl-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole nucleus is known for its aromatic properties and is a core structure in various bioactive molecules, including tryptophan, serotonin, and many alkaloids .

Mechanism of Action

Target of Action

6-Fluoro-3-methyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with a wide range of targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

For example, some indole derivatives have been shown to inhibit enzymes, block receptor signaling, or interfere with the function of other proteins . The presence of the fluorine atom in the 6-position of the indole ring could influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its mode of action .

Biochemical Pathways

This compound, like other indole derivatives, is likely to affect multiple biochemical pathways. Indole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with numerous biochemical pathways . For example, some indole derivatives have antiviral activity and may interfere with viral replication pathways . Others have anti-inflammatory activity and may affect pathways involved in inflammation . The specific pathways affected by this compound would depend on its specific targets and mode of action.

Pharmacokinetics

For example, fluorine atoms are often added to drug molecules to improve their metabolic stability, as fluorine-carbon bonds are typically resistant to metabolic breakdown . The methyl group could also influence the compound’s lipophilicity, which could affect its absorption and distribution .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the wide range of biological activities exhibited by indole derivatives, the compound could potentially have diverse effects at the molecular and cellular level . For example, if the compound acts as an enzyme inhibitor, it could reduce the activity of the target enzyme and alter the levels of its downstream products . If it acts as a receptor antagonist, it could block receptor signaling and affect cellular processes regulated by the receptor .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and, consequently, its interaction with its targets . The presence of other molecules, such as proteins or lipids, could also influence the compound’s action by affecting its distribution or by competing for its targets . Additionally, the compound’s stability could be affected by factors such as temperature, light, and the presence of oxidizing or reducing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Fluoro-3-methyl-1H-indole can be synthesized through several methods. One common approach involves the nitration of indoline followed by reduction and cyclization . Another method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing robust reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Halogenated Indoles: Formed through halogenation reactions.

    Indole-3-carboxylic Acids: Formed through oxidation reactions.

    Indoline Derivatives: Formed through reduction reactions.

Comparison with Similar Compounds

Properties

IUPAC Name

6-fluoro-3-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFGKRQBSCLQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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